Phosphotungstic acid hydrate

Overview

Description

Phosphotungstic acid hydrate, also known as tungstophosphoric acid hydrate, is a heteropoly acid with the chemical formula H₃PW₁₂O₄₀·nH₂O. It is typically isolated as the n = 24 hydrate but can be desiccated to the hexahydrate (n = 6). This compound is known for its high acidity and is widely used in various scientific and industrial applications .

Preparation Methods

Phosphotungstic acid hydrate can be synthesized by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄), which is then acidified with hydrochloric acid (HCl). The reaction typically proceeds under controlled conditions to ensure the formation of the desired hydrate .

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and purification steps to isolate the hydrate form .

Chemical Reactions Analysis

Phosphotungstic acid hydrate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic reactions.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include hydrochloric acid, sodium tungstate, and phosphoric acid. The major products formed from these reactions depend on the specific conditions and reactants used .

Scientific Research Applications

Chemical Properties and Preparation

Phosphotungstic acid hydrate is typically represented by the formula , where can vary based on hydration levels. It can be synthesized by reacting sodium tungstate with phosphoric acid, often in an acidic environment to facilitate the formation of the heteropolyacid . The compound is known for its high solubility in water and polar solvents, making it suitable for various applications.

Catalysis

This compound serves as an effective catalyst in both homogeneous and heterogeneous reactions due to its high acidity and thermal stability. Key catalytic applications include:

- Homogeneous Catalysis :

- Hydrolysis of propene to produce 2-propanol.

- Prins reaction for synthesizing alcohols from alkenes.

- Heterogeneous Catalysis :

Histology

In histological applications, this compound is utilized for staining biological specimens. It is a crucial component of:

- Phosphotungstic Acid Hematoxylin (PTAH) : Used for staining cell structures in microscopy.

- Negative Staining : Employed in transmission electron microscopy (TEM) to enhance contrast by binding to tissue and viral structures due to its electron-dense nature .

Analytical Chemistry

This compound is recognized for its role as a universal precipitant for proteins in analytical procedures. It effectively precipitates polar proteins without affecting α-amino groups, making it valuable in protein analysis and separation techniques .

Pigments and Dyes

The compound is used in the dyeing industry to precipitate dyes as "lakes," particularly basic dyes and triphenylmethane dyes. Its ability to act as a mordant enhances dye binding to fabrics .

Material Science

Recent studies explore the use of this compound in creating composite materials, particularly in fuel cell technology. Its incorporation into proton exchange membranes has shown potential for improving performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Catalysis | Hydrolysis, Prins reaction, dehydration | Homogeneous and heterogeneous catalysis |

| Histology | Staining specimens (PTAH), negative staining | Enhances contrast in microscopy |

| Analytical Chemistry | Protein precipitation | Universal precipitant for polar proteins |

| Pigments and Dyes | Dye precipitation (lakes) | Acts as a mordant for dye binding |

| Material Science | Composite membranes for fuel cells | Improves proton conductivity |

Case Study 1: Catalytic Efficiency

A study investigated the efficiency of this compound as a catalyst in the hydrolysis of propene. The results indicated a significant increase in reaction rate compared to traditional catalytic methods, demonstrating its potential in industrial applications .

Case Study 2: Histological Applications

In histological research, phosphotungstic acid hematoxylin was employed to stain neuronal tissues, revealing intricate cellular structures that were otherwise difficult to visualize. This application underscores the importance of phosphotungstic acid in biological imaging techniques .

Case Study 3: Fuel Cell Development

Research into composite proton exchange membranes incorporating this compound showed improved performance metrics over conventional materials. This advancement highlights its potential role in enhancing fuel cell technology, which is critical for sustainable energy solutions .

Mechanism of Action

The mechanism of action of phosphotungstic acid hydrate involves its high acidity, which allows it to act as a strong acid catalyst in various chemical reactions. It can facilitate the formation of intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Phosphotungstic acid hydrate is often compared with other heteropoly acids, such as phosphomolybdic acid and silicotungstic acid. These compounds share similar properties, such as high acidity and catalytic activity, but differ in their specific applications and reactivity. For example:

Phosphomolybdic acid: Used in the synthesis of various heterocycles and as a catalyst in organic reactions.

Silicotungstic acid: Used in the preparation of proton exchange membranes and as a catalyst in fuel cell applications.

This compound is unique in its ability to form stable hydrates and its wide range of applications in both scientific research and industrial processes.

Biological Activity

Phosphotungstic acid hydrate (PTA) is a heteropoly acid with significant biological activity, primarily recognized for its applications in biochemical assays and histological staining. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phosphotungstic acid has the chemical formula H₃PW₁₂O₄₀ and typically exists as a hydrate, commonly the 24-hydrate form. Its structure is characterized by a Keggin-type anion composed of twelve tungsten atoms surrounded by a phosphoric acid group. This unique structure contributes to its electron density and reactivity, making it suitable for various biological applications .

Mechanisms of Biological Activity

1. Negative Staining in Electron Microscopy:

PTA is widely used as a negative stain in electron microscopy due to its high electron density. It adsorbs onto biological tissues, viruses, and polysaccharides, enhancing contrast in imaging. The mechanism of adsorption is primarily electrostatic rather than hydrogen bonding, which allows for effective staining across different pH levels .

2. Protein Precipitation:

Phosphotungstic acid functions as a universal precipitant for polar proteins. It selectively precipitates proteins containing guanidino, ε-amino, and imidazole groups while showing no precipitation with α-amino groups. This property is utilized in various analytical procedures to isolate proteins from complex mixtures .

3. Medicinal Applications:

Research into the medicinal properties of PTA is limited but includes studies on its effects on liver necrosis in rat models. These studies suggest potential therapeutic applications, although further research is necessary to fully understand the implications .

Table 1: Summary of Biological Activities

Case Study: Phosphotungstic Acid in Biosensing

A recent study demonstrated the use of phosphotungstic acid-modified materials for biosensing applications. The composite materials showed enhanced sensitivity and selectivity for glucose detection, leveraging the peroxidase-like activity of nanoparticles combined with PTA . This highlights PTA's potential role in developing advanced biosensors for clinical diagnostics.

Future Directions

The ongoing research into this compound suggests promising avenues for its application in both analytical chemistry and medicinal fields. Future studies should focus on:

- Mechanistic Studies: Further elucidation of the mechanisms underlying protein precipitation and staining properties.

- Therapeutic Research: Expanding investigations into its medicinal properties, particularly regarding liver health.

- Biosensor Development: Exploring PTA's role in enhancing the performance of biosensors through composite materials.

Properties

IUPAC Name |

phosphoric acid;trioxotungsten;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFBYUADVDVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

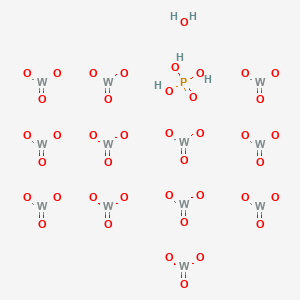

Canonical SMILES |

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O41PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583755 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2898.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12501-23-4 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.